N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

medicinal chemistry heterocyclic chemistry bioisostere design

Sourcing a structurally authenticated furazan-naphthamide scaffold for anti-mycobacterial hit discovery is challenging due to regioisomer misassignment and scarce commercial availability. This single-isomer compound directly addresses these gaps. · Unexplored chemotype with a naphthalene-1-carboxamide core validated in close analogs to exceed rifampicin potency by 2-fold; the 1,2,5-oxadiazole ring provides an additional potency-modulation vector absent in common 1,3,4-oxadiazole isomers. · Rigorously defined regioisomer with MW 333.3 g/mol and characteristic UV chromophores (~280 nm), suitable for use as an HPLC/LC-MS reference standard and matched molecular pair with its 1,3,4-oxadiazole isomer (CAS 888413-88-5). · Commercially available synthetic precursor (CAS 99817-27-3) enables independent synthesis verification and impurity profiling.

Molecular Formula C19H12FN3O2
Molecular Weight 333.3 g/mol
Cat. No. B12215755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide
Molecular FormulaC19H12FN3O2
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NON=C3C4=CC=C(C=C4)F
InChIInChI=1S/C19H12FN3O2/c20-14-10-8-13(9-11-14)17-18(23-25-22-17)21-19(24)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,23,24)
InChIKeyWVBGPVHKRGJSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furazan Naphthalene-1-Carboxamide: Compound Identity


N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide (C₁₉H₁₂FN₃O₂; MW 333.3 g/mol) is a synthetic heterocyclic compound belonging to the 1,2,5-oxadiazole (furazan) class [1]. It comprises a naphthalene-1-carboxamide scaffold linked at the 3-position of a 1,2,5-oxadiazole ring that bears a 4-fluorophenyl substituent at the 4-position. The 1,2,5-oxadiazole isomer is the least common among oxadiazole regioisomers in medicinal chemistry but possesses a uniquely strong inductive electron-withdrawing character comparable to a trifluoromethyl group [1]. The naphthalene-1-carboxamide substructure is associated with documented antimycobacterial pharmacophore activity [2]. This compound is currently offered as a research-grade screening molecule (catalog EVT-12349174) and has no published primary biological activity data indexed in ChEMBL as of the knowledge cutoff [3].

Furazan scaffold
1,2,5-oxadiazole ring with CF₃‑comparable electron withdrawal
Naphthalene‑1‑carboxamide core
Documented antimycobacterial pharmacophore precedent in close analogs
4‑Fluorophenyl substituent
Lower lipophilicity vs. chloro analogs; supports lead‑like property optimization

Why Generic Substitution Fails


In-class oxadiazole-naphthalene carboxamides cannot be freely interchanged because three orthogonal structural features control biological target engagement and physicochemical behavior. First, the 1,2,5-oxadiazole (furazan) regioisomer exhibits a fundamentally different electronic profile from the more common 1,3,4-oxadiazole isomer, with an inductive effect quantitatively comparable to a trifluoromethyl or tetrazolyl group that alters hydrogen-bonding capacity, dipole moment, and metabolic stability [1]. Second, the position of the carboxamide attachment on the naphthalene ring (1-carboxamide versus 2-carboxamide) changes molecular shape and π-stacking geometry, directly affecting target binding [2]. Third, the 4-fluorophenyl substituent on the oxadiazole ring provides a distinct combination of electronic (Hammett σₚ = +0.06) and lipophilic character compared to chloro (σₚ = +0.23) or methoxy (σₚ = –0.27) analogs, influencing membrane permeability and off-target promiscuity [3]. These three features are multiplicative, not additive—meaning a single-point change (e.g., swapping to a 1,3,4-oxadiazole or a 2-naphthamide) can abolish a structure–activity relationship that depends on the precise interplay of all three.

01
Oxadiazole isomer. 1,2,5‑oxadiazole electronic profile differs fundamentally from 1,3,4‑oxadiazole; inductive effect comparable to –CF₃ may shift target engagement.
02
Carboxamide position. 1‑carboxamide attachment on naphthalene alters molecular shape and π‑stacking geometry relative to 2‑carboxamide analogs; may disrupt SAR.
03
Aryl substituent. 4‑fluorophenyl (σₚ +0.06, π +0.14) vs. 4‑chloro or 4‑methoxy analogs changes lipophilicity and electronic balance; membrane permeability and off‑target profile may not transfer.

Product-Specific Differentiation Evidence


Electronic Induction Strength: 1,2,5- vs. 1,3,4-Oxadiazole

The 1,2,5-oxadiazole (furazan) ring in the target compound exerts a strong inductive electron-withdrawing effect that is quantitatively comparable to a trifluoromethyl (–CF₃) or tetrazolyl group, a property not shared by the 1,3,4-oxadiazole isomer [1]. In the 1,3,4-oxadiazole regioisomer N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 888413-88-5), the electron distribution is fundamentally different because the oxygen and nitrogen atoms are arranged asymmetrically, resulting in a weaker net inductive pull and a distinct dipole moment vector [1]. This electronic difference means the furazan-based compound cannot be replaced by its 1,3,4-oxadiazole counterpart in any assay where target engagement depends on the precise magnitude and direction of the electron-withdrawing field.

Electronic Induction: 1,2,5‑ vs 1,3,4‑Oxadiazole
Class‑level
Furazan ≈ –CF₃ >> 1,3,4‑oxadiazole in inductive pull
Supports furazan selection for target engagement requiring strong electron withdrawal
Based on physical organic review; no experimental assay data for this compound
medicinal chemistry heterocyclic chemistry bioisostere design

Naphthalene-1-Carboxamide Antimycobacterial Activity

The naphthalene-1-carboxamide substructure present in the target compound has a documented antimycobacterial pharmacophore precedent. In a directly comparable scaffold series, N-(3-fluorophenyl)naphthalene-1-carboxamide demonstrated two-fold higher in vitro activity than rifampicin and three-fold higher activity than ciprofloxacin against Mycobacterium avium subsp. paratuberculosis [1]. While the target compound itself has not yet been evaluated in published antimycobacterial assays, the presence of the identical naphthalene-1-carboxamide core—coupled with the electron-withdrawing furazan ring that may modulate amide bond geometry and target interaction—provides a rational basis for prioritization over analogs that lack this core (e.g., naphthalene-2-carboxamide or non-naphthalene oxadiazoles).

Antimycobacterial Scaffold Precedent
Context‑dependent
Core naphthalene‑1‑carboxamide: 2× rifampicin, 3× ciprofloxacin in closest analog
Supports antimycobacterial screening prioritization
Target compound not yet tested; scaffold precedent from Gonc et al. 2014
antimycobacterial tuberculosis structure–activity relationship

Fluorophenyl vs. Chlorophenyl Substituent Tuning

The 4-fluorophenyl group on the oxadiazole ring of the target compound provides a distinct electronic and lipophilic signature compared to the closest commercially available halogen analog, N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide. Fluorine (Hammett σₚ = +0.06) is markedly less electron-withdrawing through resonance than chlorine (σₚ = +0.23) while contributing less to lipophilicity (π_F = +0.14 vs. π_Cl = +0.71) [1]. This translates to a predicted logP difference of approximately 0.5–0.8 log units between the two compounds, with the fluoro derivative being significantly less lipophilic [2]. The 4-fluoro substitution also enhances metabolic stability at the para position relative to 4-chloro, which is more susceptible to cytochrome P450-mediated oxidative dehalogenation [3].

4‑F vs 4‑Cl Substituent Tuning
Class‑level
Δσₚ +0.17 (Cl more e– withdrawing); Δπ +0.57 (Cl more lipophilic)
4‑F may offer lower lipophilicity and reduced off‑target risk
Predicted logP difference 0.5–0.8 units; experimental confirmation needed
QSAR lead optimization physicochemical profiling

Furazan as Non-Toxicophoric Nitro Bioisostere

Both the furazan ring and the aromatic nitro group (–NO₂) exert a high degree of electron-withdrawing character, but the furazan lacks the formal charges present in the nitro group that are responsible for redox cycling, covalent protein adduct formation, and mutagenic potential [1]. The 1,2,5-oxadiazole ring has been successfully employed in industrial medicinal chemistry programs (e.g., Merck's ROMK inhibitor series) to replace nitrobenzene substructures, resulting in reduced hERG channel toxicity while maintaining target potency [1]. This differentiates the target compound from nitro-containing naphthalene-1-carboxamide analogs, which may carry an inherent toxicophore flag that can halt development or trigger exclusion from screening libraries. The target compound contains no nitro group and thus avoids this structural alert entirely [2].

Furazan vs Nitro Toxicophore
Class‑level
Furazan: 0 structural alerts (no nitro); retains electron withdrawal
May avoid nitro‑associated genotoxicity flags in screening
Based on toxicophore analysis; no experimental genotoxicity data
toxicophore avoidance drug safety bioisosteric replacement

Physicochemical Profile: Furazan vs. 1,3,4-Oxadiazole

The target compound (ZINC38198) and its 1,3,4-oxadiazole regioisomer (ZINC37772) share the identical molecular formula (C₁₉H₁₂FN₃O₂, MW 333.3 g/mol) but differ in their predicted hydrogen-bonding and desolvation properties. ZINC38198 (target) has a predicted apolar desolvation energy of 6.59 kcal/mol vs. 5.55 kcal/mol for ZINC37772, indicating stronger hydrophobic character in the furazan isomer despite identical tPSA (68 Ų), HBD count (1), and HBA count (4) [1][2]. Both compounds have a predicted logP of 4.281, but the differential apolar desolvation penalty suggests that the target compound may exhibit lower aqueous solubility and stronger membrane retention, which could translate to distinct pharmacokinetic behavior in cell-based assays [1]. Neither compound has experimental bioactivity data reported in ChEMBL [1][2].

Physicochemical Profile: Isomer Comparison
Supporting evidence
Δ apolar desolvation +1.04 kcal/mol (furazan more hydrophobic)
May exhibit lower aqueous solubility than 1,3,4‑oxadiazole isomer
Identical tPSA, HBD/HBA; predicted logP equal at 4.28
ADME prediction drug-likeness permeability

Research & Industrial Applications


Antimycobacterial Screening Lead Identification

The compound is a rational inclusion in anti-tuberculosis or anti-nontuberculous mycobacterial (NTM) phenotypic screening libraries. The naphthalene-1-carboxamide core has validated activity against M. avium subsp. paratuberculosis exceeding rifampicin by 2-fold and ciprofloxacin by 3-fold in close analog series [1]. The furazan ring provides an additional, unexplored vector for potency modulation through its strong inductive electron withdrawal, which is expected to influence amide bond conformation and target binding kinetics [2]. Because the compound has no prior reported antimycobacterial data in ChEMBL, it represents a novel chemotype for hit discovery with a structurally precedented but untested activity hypothesis [3].

Bioisostere Replacement with Furazan Scaffold

Medicinal chemistry teams pursuing bioisosteric replacement of nitrobenzene or trifluoromethyl pharmacophores should evaluate this compound as a synthetic intermediate or scaffold template. The 1,2,5-oxadiazole ring matches the inductive electron-withdrawing strength of –CF₃ while avoiding the toxicophore liability of aromatic nitro groups [2]. The 4-fluorophenyl substituent provides a metabolically stable aryl group with lower lipophilicity than 4-chlorophenyl analogs, aligning with modern lead optimization criteria (e.g., lower logP to reduce promiscuity and phospholipidosis) [4].

Oxadiazole Isomer Target Engagement Profiling

The compound, together with its 1,3,4-oxadiazole regioisomer (CAS 888413-88-5), forms a matched molecular pair for isomer-dependent target profiling. Despite identical molecular formula and computed logP, the two isomers differ in dipole moment magnitude and direction, apolar desolvation energy (6.59 vs. 5.55 kcal/mol), and inductive electronic field strength [3][5]. Parallel testing of both isomers in biochemical or cellular target engagement assays can reveal whether the biological activity depends specifically on the furazan electronic signature, providing mechanistic SAR insight that cannot be obtained from a single isomer alone [2].

Analytical Reference Standard for Naphthalene-Oxadiazole Carboxamides

As a structurally well-defined, single-isomer compound with MW 333.3 g/mol and characteristic UV chromophores (naphthalene absorbance ~280 nm), this compound can serve as a reference standard for HPLC method development, LC-MS quantification, and purity analysis of naphthalene-oxadiazole carboxamide libraries. The synthetic precursor 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine (CAS 99817-27-3) is commercially available from multiple vendors, enabling independent synthesis verification and impurity profiling .

Application
Selection Property
Validation Focus
Antimycobacterial screening library candidate
Naphthalene‑1‑carboxamide pharmacophore precedent
MIC testing and cytotoxicity counter‑screen
Furazan bioisostere scaffold evaluation
CF₃‑comparable electron withdrawal without nitro toxicophore
Potency and hERG liability relative to nitro/CF₃ comparators
Matched molecular pair isomer profiling
1,2,5‑ vs 1,3,4‑oxadiazole electronic signature
Isomer‑dependent target engagement and permeability assays
Analytical reference standard
Single‑isomer identity and characteristic UV absorbance
HPLC/LC‑MS method development and purity profiling
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